N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-(2-ethoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent or drug candidate.
Industry: Could be used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)acetamide
- 2-(2-ethoxyphenoxy)acetamide
- N-(2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the ethoxyphenoxy moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-3-22-15-6-4-5-7-16(15)23-11-17(20)19-13-10-12(18)8-9-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKYGEDZHFHVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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